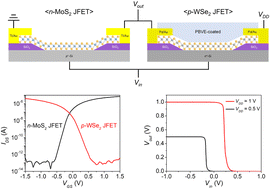A high-performance logic inverter achieved using mixed-dimensional WSe2/n+-Si and MoS2/p+-Si junction field-effect transistors†
Journal of Materials Chemistry C Pub Date: 2023-11-03 DOI: 10.1039/D3TC02837B
Abstract
WSe2, a transition-metal dichalcogenide, has been widely investigated as a next-generation semiconducting material owing to its unique physical properties. However, device degradation of the WSe2 channel is inevitable in a metal-oxide-semiconductor structure because of the interface states. One of the solutions to this problem is to use insulator-less structures, such as metal-semiconductor field-effect transistors (FETs) or junction field-effect transistors (JFETs). We demonstrate a high performance logic inverter using JFETs with a mixed dimensional structure of transition-metal dichalcogenides and silicon materials. We apply WSe2 and an n+-Si substrate as a p-type JFET device, whereas MoS2 and a p+-Si substrate as an n-type JFET device. The fabrication process of the n-type device is similar to that reported in our previous study. The p-type properties of WSe2/n+-Si JFETs are enhanced through surface polymer doping using the perfluoro-(butenyl vinyl ether) (PBVE) coating. The hole carrier concentration, on-current and contact resistance values of the WSe2 JFETs are improved after the doping process. In contrast, as a trade-off, mobility and noise characteristics deteriorate after doping because of the surface scattering effect. Finally, we demonstrate a logic inverter by connecting a PBVE-coated WSe2/n+-Si JFET and an n-type MoS2/p+-Si JFET. Our results present an easy doping method applicable to JFET structures to achieve high performance.


Recommended Literature
- [1] Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines†
- [2] Vault, viral, and virus-like nanoparticles for targeted cancer therapy
- [3] On the composition of Danish butter
- [4] Nuclear forensics—a methodology providing clues on the origin of illicitly trafficked nuclear materials
- [5] A novel genetically encoded fluorescent protein as a Cu(i) indicator†
- [6] Molecular association induced by flow in solutions of some macromolecular polyelectrolytes
- [7] Angular momentum alignment of Cl(2P3/2) in the 308 nm photolysis of Cl2 determined using Fourier moment velocity-map imaging
- [8] Viscosity of aqueous DNA solutions determined using dynamic light scattering
- [9] NMR and TRLFS studies of Ln(iii) and An(iii) C5-BPP complexes†
- [10] Direct determination of trace metals in sea-water using electrothermal vaporization inductively coupled plasma mass spectrometry

Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 189337-28-8









